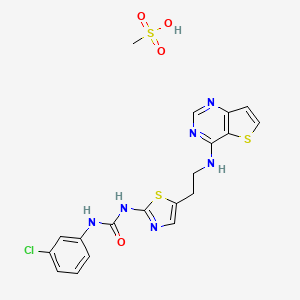
SNS-314 Mesylate
Vue d'ensemble
Description
SNS-314 Mesylate is a potent and selective inhibitor of Aurora kinases A, B, and C . Aurora kinases are serine/threonine kinases that regulate mitosis of cells. They are associated with the onset and propagation of cancer and over-expressed in various tumor cell lines such as melanoma, ovarian, colon, pancreatic, and breast tumors .
Molecular Structure Analysis
The molecular formula of SNS-314 Mesylate is C19H19ClN6O4S3 . The molecular weight is 527.04 .Physical And Chemical Properties Analysis
SNS-314 Mesylate is a solid substance . It is soluble in DMSO to a concentration of 150 mg/mL . It is insoluble in water and ethanol .Applications De Recherche Scientifique
Cancer Therapy Targeting
SNS-314 Mesylate is being evaluated as a potential target in cancer therapy due to its role as an inhibitor of aurora kinase, which is essential for cell proliferation. It has shown to inhibit proliferation in a broad panel of tumor cell lines and demonstrated potent anti-tumor activity in mice bearing HCT116 xenografts .
Advanced Solid Tumors Treatment
In clinical settings, SNS-314 Mesylate is undergoing Phase 1 studies to assess its safety, tolerability, pharmacokinetic and pharmacodynamic profiles when administered to patients with advanced solid tumors .
Combination Therapy Potential
Research indicates that SNS-314 has therapeutic potential when used in combination with common chemotherapeutics. It has been reported to have antiproliferative effects in both cell culture and xenograft models when combined with other treatments .
Aurora Kinase Inhibition
As a pan-Aurora kinase inhibitor, SNS-314 Mesylate shows potent anti-tumor effects by antagonizing the kinase activity of the three isoforms of Aurora (isoforms A, B, and C), which are involved in cell division and are often overexpressed in cancer cells .
Preclinical Model Efficacy
SNS-314 has been tested for its ability to inhibit tumor growth in various preclinical models, suggesting its broad applicability in cancer research and potential therapeutic use .
Pharmacological Profile
The pharmacological profile of SNS-314 Mesylate is being studied for its selective inhibition properties, which could lead to more targeted cancer treatments with fewer side effects compared to non-selective chemotherapy agents .
Mécanisme D'action
Target of Action
SNS-314 Mesylate is a potent and selective inhibitor of Aurora kinases A, B, and C . Aurora kinases are serine/threonine kinases that play fundamental roles in regulating cell division . Aurora-A localizes to the centrosomes and functions in centrosome regulation and mitotic spindle formation . Aurora-B ensures that the DNA is appropriately aligned and that cytokinesis proceeds successfully .
Mode of Action
SNS-314 Mesylate operates as an ATP-competitive inhibitor of Aurora kinases . It interacts with its targets, leading to the inhibition of Aurora kinases A, B, and C . This inhibition results in proliferating cells bypassing the mitotic spindle checkpoint and failing to undergo cytokinesis .
Biochemical Pathways
The process of cell division, or mitosis, plays a critical role in the uncontrolled proliferation that is a hallmark of cancer . During mitosis, a cell aligns duplicate copies of its DNA along a mitotic spindle and subdivides itself through a process called cytokinesis, creating two identical daughter cells . Aurora kinases play key roles in this process, and their inhibition by SNS-314 Mesylate leads to a halt in cellular division at the mitotic phase of the cell cycle .
Pharmacokinetics
It is currently in a dose escalation phase 1 clinical trial for the treatment of patients with advanced solid tumors . This suggests ongoing research into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The inhibition of Aurora kinases by SNS-314 Mesylate leads to proliferating cells bypassing the mitotic spindle checkpoint and failing to undergo cytokinesis . This results in multiple rounds of endoreduplication and eventually cell death . In vivo, SNS-314 Mesylate has shown potent antitumor activity .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6OS2.CH4O3S/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16;1-5(2,3)4/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCODPVDEFFWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648376 | |
| Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SNS-314 Mesylate | |
CAS RN |
1146618-41-8 | |
| Record name | SNS-314 Mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146618418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNS-314 MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGW32FDY3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

![N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B1663800.png)
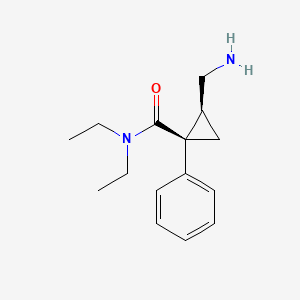
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)
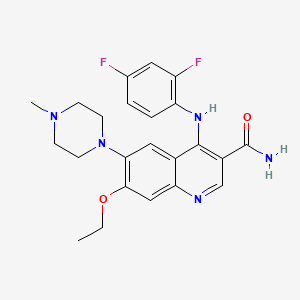

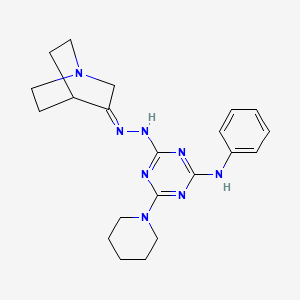
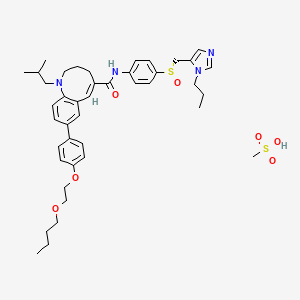
![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)

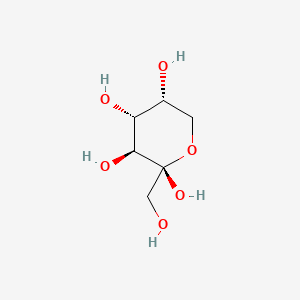
![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)
